molecular formula C9H5BrF6O B12853669 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide

Cat. No.: B12853669
M. Wt: 323.03 g/mol
InChI Key: MWRQHFCWQKXFTF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6O. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-(trifluoromethoxy)-3-(trifluoromethyl)toluene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, thereby enhancing the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 4-

Properties

Molecular Formula

C9H5BrF6O

Molecular Weight

323.03 g/mol

IUPAC Name

4-(bromomethyl)-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF6O/c10-4-5-1-2-7(17-9(14,15)16)6(3-5)8(11,12)13/h1-3H,4H2

InChI Key

MWRQHFCWQKXFTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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